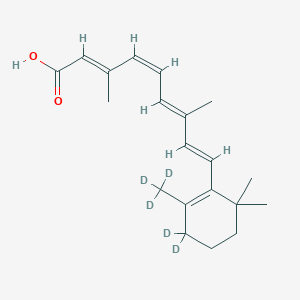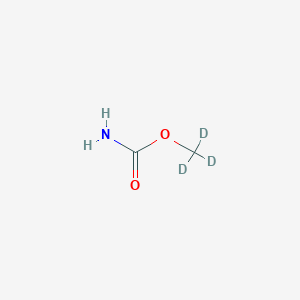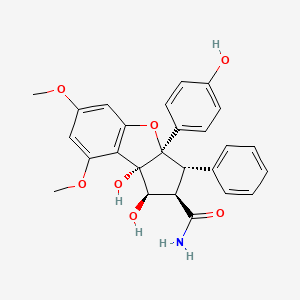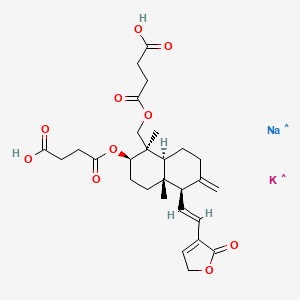
Dehydroandrographolide succinate (potassium sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroandrographolide succinate (potassium sodium salt) is a derivative of andrographolide, a diterpene lactone compound extracted from the plant Andrographis paniculata. This compound is known for its enhanced water solubility compared to andrographolide, making it more suitable for clinical applications. It is primarily used for its anti-inflammatory, antibacterial, antiviral, and immunomodulatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dehydroandrographolide succinate (potassium sodium salt) involves the esterification of dehydroandrographolide with succinic anhydride, followed by salification with potassium and sodium salts. The reaction typically occurs under mild conditions, using an organic solvent such as dichloromethane or ethanol as the reaction medium. The reaction is catalyzed by a base, such as pyridine or triethylamine, to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of dehydroandrographolide succinate (potassium sodium salt) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often obtained through crystallization and purification steps, ensuring it meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Dehydroandrographolide succinate (potassium sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups, affecting the compound’s solubility and reactivity.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, enhancing the compound’s therapeutic potential .
Aplicaciones Científicas De Investigación
Dehydroandrographolide succinate (potassium sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and salification reactions.
Biology: Researchers investigate its effects on cellular processes, including inflammation and immune response.
Medicine: It is used in the treatment of viral infections, such as viral pneumonia and upper respiratory tract infections, due to its antiviral and immunomodulatory properties.
Mecanismo De Acción
The mechanism of action of dehydroandrographolide succinate (potassium sodium salt) involves several molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Antiviral: The compound interferes with viral replication and enhances the host’s immune response to viral infections.
Immunomodulatory: It modulates the activity of immune cells, such as macrophages and lymphocytes, enhancing the body’s defense mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Andrographolide: The parent compound, known for its anti-inflammatory and antiviral properties but with poor water solubility.
Dehydroandrographolide: A derivative with similar biological activities but without the succinate modification.
Andrographolide sodium bisulfite: Another water-soluble derivative used in clinical applications.
Uniqueness
Dehydroandrographolide succinate (potassium sodium salt) stands out due to its enhanced water solubility and stability, making it more suitable for injectable formulations. Its broad spectrum of biological activities, including anti-inflammatory, antiviral, and immunomodulatory effects, further distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C28H36KNaO10 |
|---|---|
Peso molecular |
594.7 g/mol |
InChI |
InChI=1S/C28H36O10.K.Na/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;;/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32);;/b6-5+;;/t19-,20+,21-,27+,28+;;/m1../s1 |
Clave InChI |
KGAQCMARFXCOIX-SXASYTFBSA-N |
SMILES isomérico |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O.[Na].[K] |
SMILES canónico |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O.[Na].[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)
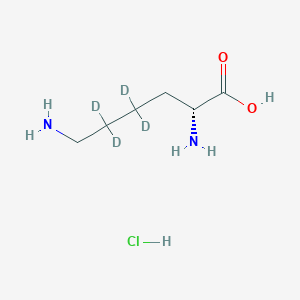


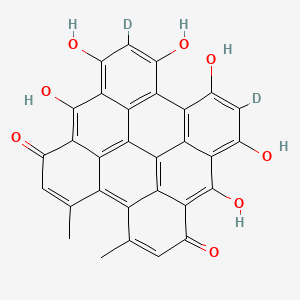

![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)
